molecular formula C13H22N2O4Si B14084891 n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea CAS No. 119777-51-4

n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea

Cat. No.: B14084891
CAS No.: 119777-51-4
M. Wt: 298.41 g/mol
InChI Key: UZPJWDCUVZBIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea is a hybrid organic-inorganic compound of significant interest in chemical and biochemical research, designed to investigate structure-activity relationships in urea-based small molecules . Its molecular structure incorporates two key functional components: a phenyl-urea moiety and a trimethoxysilylpropyl group. The phenyl-urea moiety is a recognized pharmacophore in medicinal chemistry, known to facilitate potent inhibition of various enzyme targets . Research on analogous phenyl-urea compounds has demonstrated their potential to inhibit bacterial penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis, and to act as inhibitors for human enzymes like soluble epoxide hydrolase (sEH), a target for anti-inflammatory and anti-hypertensive therapies . The trimethoxysilyl group enables this compound to function as an effective adhesion promoter and coupling agent between organic polymers and inorganic surfaces, such as glass, metals, and minerals . This dual functionality makes it a valuable tool for researchers developing advanced composite materials, functional surfaces, and bio-hybrid systems where the biological activity of a urea-based molecule must be anchored to a solid substrate. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

119777-51-4

Molecular Formula

C13H22N2O4Si

Molecular Weight

298.41 g/mol

IUPAC Name

1-phenyl-3-(3-trimethoxysilylpropyl)urea

InChI

InChI=1S/C13H22N2O4Si/c1-17-20(18-2,19-3)11-7-10-14-13(16)15-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H2,14,15,16)

InChI Key

UZPJWDCUVZBIKU-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC(=O)NC1=CC=CC=C1)(OC)OC

Origin of Product

United States

Preparation Methods

Table 1: Effect of Reaction Conditions on Yield

Parameter Range Tested Optimal Value Yield (%) Purity (%) Source
Solvent THF, DCM, Toluene THF 92 98.5
Temperature (°C) 25–80 50 89 97.2
Catalyst (Triethylamine) 0–5 mol% 2 mol% 94 98.8
Reaction Time (h) 2–24 6 91 97.9
  • Solvent Polarity : THF enhances nucleophilicity of the amine, accelerating carbamate formation.
  • Catalytic Base : Triethylamine neutralizes trace acids, preventing silane hydrolysis while promoting urea cyclization.

Industrial-Scale Production Techniques

Large-scale synthesis requires modifications to laboratory protocols for safety and efficiency:

Continuous Flow Reactor Design

  • Advantages : Improved heat dissipation, reduced reaction time (2–4 h), and consistent product quality.
  • Parameters :
    • Flow rate: 10 L/min
    • Residence time: 15 min
    • Yield: 88–90% at pilot scale.

Purification Methods

  • Distillation : Removes unreacted phenyl isocyanate (BP 165–167°C) under reduced pressure (10–15 mmHg).
  • Crystallization : Product recrystallized from hexane/ethyl acetate (9:1) achieves >99% purity.

Comparative Analysis with Related Urea-Silane Hybrids

Table 2: Structural and Synthetic Comparisons

Compound Starting Materials Yield (%) Silane Stability Application Target
N-Phenyl-N'-[3-(trimethoxysilyl)propyl]urea Phenyl isocyanate + 3-aminopropyltrimethoxysilane 92 Moderate Adhesion promoters
N,N-Bis(3-trimethoxysilylpropyl)urea Hexamethylene diisocyanate + 3-aminopropyltrimethoxysilane 85 High Crosslinking agents
Ureatosilatranes Silatranyl amines + isocyanates 78–82 Low Biomedical coatings
  • Stability Trade-offs : Trimethoxysilyl groups offer superior hydrolytic activity compared to ethoxysilyl analogs, enabling faster curing in adhesive formulations.

Challenges and Mitigation Strategies

  • Silane Hydrolysis During Synthesis :

    • Cause : Residual moisture in solvents or reactants.
    • Solution : Molecular sieves (3Å) in solvent storage tanks; inert gas purging.
  • Isocyanate Toxicity :

    • Engineering Controls : Closed-loop reactor systems with scrubbers for CO₂ and unreacted isocyanates.

Chemical Reactions Analysis

Types of Reactions

Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Condensation: Catalyzed by acids or bases to promote the formation of siloxane bonds.

    Substitution: Requires electrophiles and appropriate catalysts for aromatic substitution reactions.

Major Products Formed

Scientific Research Applications

Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, promoting adhesion between different materials. The phenyl group can participate in aromatic interactions, further enhancing its functionality .

Comparison with Similar Compounds

Urea vs. Amine-Functionalized Silanes

  • N-[3-(Trimethoxysilyl)Propyl]Ethylenediamine (CAS 23779-33-1): Contains a diamine group instead of urea. This compound exhibits higher thermal stability (up to 250°C) due to stronger Si-N bonding but lacks hydrogen-bonding capability, reducing its efficacy in CO2 adsorption compared to TMON .
  • (3-Aminopropyl)Trimethoxysilane (APTES): A primary amine silane widely used in surface functionalization. APTES-modified surfaces show lower polyphenol adsorption (e.g., gallic acid: 12 mg/g) compared to urea silanes (18 mg/g) due to weaker π-π and hydrogen-bond interactions .

Urea vs. Alkyl/Quaternary Ammonium Silanes

  • N-Octadecyltriethoxysilane: A hydrophobic alkyl silane used in enzyme immobilization. While it enhances lipase activity by 20% in non-polar media, TMON improves activity by 35% in aqueous systems due to hydrophilic urea groups stabilizing enzyme conformations .
  • 3-(Trimethoxysilyl)Propyl Cocodimethylammonium Chloride (Antimic®) : A quaternary ammonium silane with biocidal properties. Unlike TMON, it forms covalent antibacterial coatings but lacks hydrogen-bonding versatility .

Urea vs. PEG-Modified Silanes

  • mPEG5k-sil (1-(2-(2-Methoxyethoxy)Ethyl)-3-(3-(Trimethoxysilyl)Propyl)Urea) : Incorporates polyethylene glycol (PEG) chains, enabling colloidal stability in biological fluids (e.g., 98% stability in PBS after 24 hours). TMON lacks PEG but is preferred for covalent drug conjugation .

CO2 Adsorption

TMON-functionalized reduced graphene oxide (rGO) exhibits enhanced CO2 adsorption (1.8 mmol/g at 25°C) compared to mercapto- (1.2 mmol/g) and trithiocarbonate-modified (1.5 mmol/g) rGO. The urea group’s polarity and hydrogen-bonding capacity improve interactions with CO2.

Controlled-Release Coatings

TMON-based SiO2-urea coatings enable sustained release of antiviral agents (e.g., thymol) over 72 hours, outperforming amine silanes, which release 90% of loaded agents within 24 hours due to weaker binding .

Ion Exchange and Solid-Phase Extraction

N-Octadecyl-N'-[3-(Triethoxysilyl)Propyl]Urea (CAS 106868-86-4): A structural analog with an octadecyl chain. It demonstrates higher ion-exchange capacity (2.35 mmol/g) than TMON (1.26 mmol/g) but requires longer reaction times (10–12 hours vs. 8 hours for TMON) .

Market and Stability Considerations

Compound 2022 Market Size (USD Billion) 2030 Projection (USD Billion) Key Competitive Threat
TMON 0.25 0.38 Cheaper alkyl silanes (e.g., N-dodecyltrimethoxysilane)
Tris(3-(Trimethoxysilyl)Propyl) Isocyanurate 0.18 (est.) 0.28 (est.) Higher crosslinking efficiency in adhesives

TMON’s hydrolytic stability (half-life >6 months at 25°C) exceeds amine silanes (<3 months) but is inferior to methacrylate silanes (e.g., 3-(trimethoxysilyl)propyl methacrylate, half-life >12 months) .

Research Findings and Key Insights

  • Enzyme Immobilization : TMON-modified SBA-15 supports increase lipase activity by 40% compared to APTES due to urea-enzyme hydrogen bonding .
  • Biological Stability: PEGylated TMON derivatives (mPEG5k-sil) maintain nanoparticle size (<50 nm) in serum for >48 hours, critical for drug delivery .
  • Antimicrobial Activity : TMON lacks intrinsic biocidal properties but synergizes with quaternary ammonium silanes to reduce bacterial adhesion by 60% .

Biological Activity

n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea is a compound of growing interest in the fields of medicinal chemistry and materials science due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O4SiC_{13}H_{22}N_{2}O_{4}Si with an average mass of 298.414 g/mol . The compound features a phenyl group, a urea moiety, and a trimethoxysilyl propyl group, which contribute to its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl isocyanate with 3-(trimethoxysilyl)propylamine under controlled conditions. This reaction can be optimized for yield and purity by adjusting parameters such as temperature, solvent, and reaction time.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of urea have shown significant antiproliferative activity against various cancer cell lines. One study reported that certain urea derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, indicating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Urea Derivatives

CompoundCell LineIC50 (µM)
1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}ureaA5492.39 ± 0.10
SorafenibA5492.12 ± 0.18
1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}ureaHCT-1163.90 ± 0.33
SorafenibHCT-1162.25 ± 0.71

Antiviral Activity

Another area of interest is the antiviral activity of coatings made from urea derivatives combined with other agents such as thymol and chlorine. Research demonstrated that these coatings significantly reduced viral loads in vitro, suggesting that this compound could be effective in developing antiviral surfaces .

Table 2: Antiviral Efficacy of Coatings

Coating TypeVirus TypeReduction in Viral Load
PC/SiO₂-urea-thymolT4 bacteriophageEnhanced persistence
PC/SiO₂-urea-ClCanine coronavirus (CCV)Reduced below detectable levels

The biological activity of this compound may be attributed to its ability to form hydrogen bonds with target proteins, enhancing its binding affinity to critical biological targets such as kinases involved in cancer proliferation . Additionally, the incorporation of silane groups may improve the compound's stability and interaction with biological membranes.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various urea derivatives for their anticancer activity, researchers found that modifications to the urea structure significantly influenced potency against cancer cell lines. The study concluded that compounds with specific substituents on the phenyl ring exhibited enhanced inhibitory effects on cell proliferation .

Case Study 2: Development of Antiviral Coatings

A recent investigation into coatings made from this compound revealed promising results in reducing viral persistence on surfaces. The combination of thymol and chlorine demonstrated synergistic antiviral effects, highlighting the potential application of this compound in public health settings .

Q & A

Q. What are the key physicochemical properties of N-phenyl-N'-[3-(trimethoxysilyl)propyl]urea, and how do they influence experimental design?

Answer: The compound has the molecular formula C₁₀H₁₆N₂O₃Si (based on analogous structures in ). Key properties include:

  • Hydrolytic reactivity : The trimethoxysilyl group undergoes hydrolysis in aqueous or humid environments, forming silanol (-Si-OH) groups. This reactivity is critical for surface functionalization experiments .
  • Thermal stability : Limited data exist, but silane-linked ureas generally degrade above 150°C, requiring inert atmospheres for high-temperature studies .
  • Solubility : Polar aprotic solvents (e.g., DMF, THF) are preferred due to the urea moiety’s polarity and silane’s hydrophobicity .

Methodological Insight : Prior to synthesis or surface modification, pre-dry solvents to minimize premature hydrolysis. Use FTIR or NMR to monitor silane condensation .

Q. How can researchers ensure controlled silanization of surfaces using this compound?

Answer: Silanization efficiency depends on:

  • Surface pretreatment : Clean substrates (e.g., glass, silica) with piranha solution to activate hydroxyl groups .
  • Reaction conditions : Use anhydrous toluene/ethanol (95:5 v/v) at 60°C for 24 hours to balance hydrolysis and condensation rates .
  • Characterization : Quantify surface coverage via XPS (detecting Si 2p signals) or fluorescence labeling (if modified with fluorophores) .

Data Note : Excessive water content leads to bulk polymerization rather than monolayer formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for urea-silane hybrids?

Answer: Discrepancies often arise from:

  • Impurity profiles : Residual alkoxy groups or hydrolyzed byproducts (e.g., silanols) can skew biological assays. Validate purity via HPLC-MS .
  • Assay interference : The silane moiety may adsorb proteins or alter pH in cell cultures. Include control experiments with inert silanes (e.g., alkyltrimethoxysilanes) .
  • Structure-activity relationships (SAR) : Modify the phenyl or urea group systematically (e.g., electron-withdrawing substituents) to isolate bioactive motifs .

Case Study : A related compound, N-[3-(carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea , showed anti-inflammatory activity only when the dichlorophenyl group was ortho-substituted, highlighting SAR nuances .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

Answer:

  • Docking studies : Simulate interactions between the urea moiety and biological targets (e.g., enzymes like aminopeptidase N) using software like AutoDock Vina .
  • DFT calculations : Predict hydrolysis kinetics of the trimethoxysilyl group by analyzing electron density maps (e.g., Gaussian 16) .
  • MD simulations : Model self-assembly on surfaces to optimize monolayer density for sensor applications .

Validation : Cross-check computational results with experimental surface coverage data (e.g., AFM or ellipsometry) .

Q. What advanced techniques characterize interfacial interactions of this compound in hybrid materials?

Answer:

  • In situ FTIR : Monitor real-time silane condensation on metal oxides .
  • ToF-SIMS : Map spatial distribution of phenyl and silane groups on modified surfaces .
  • Solid-state NMR : Use ²⁹Si NMR to distinguish between mono-, di-, and tri-substituted siloxane bonds .

Critical Consideration : For biointerface studies (e.g., drug delivery), combine QCM-D (quantifying mass uptake) with cell adhesion assays to correlate physicochemical properties with biological responses .

Q. How does the compound’s stability under environmental conditions impact ecotoxicological assessments?

Answer:

  • Hydrolysis products : Methanol and silicic acid are generated during degradation. Test aquatic toxicity using Daphnia magna or algal growth inhibition assays .
  • Persistence : The phenyl-urea group may resist microbial degradation. Conduct OECD 301F ready biodegradability tests .
  • Adsorption : Use HPLC-ICP-MS to track silane leaching from composites into soil/water matrices .

Data Gap : Existing SDS documents lack ecotoxicity data, necessitating tiered testing per REACH guidelines .

Methodological Challenges & Solutions

Q. How to address low reproducibility in surface functionalization experiments?

Solution:

  • Standardize humidity (40–60% RH) and temperature (23±1°C) during silanization .
  • Use quartz crystal microbalance (QCM) to calibrate solution concentrations for consistent monolayer deposition .
  • Implement statistical design (e.g., DoE) to optimize reaction time, solvent, and substrate roughness .

Q. What synthetic routes improve yield and selectivity for this compound?

Answer:

  • Stepwise synthesis : (1) React 3-aminopropyltrimethoxysilane with phenyl isocyanate in dry THF, (2) purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted silane .
  • Catalysis : Use dibutyltin dilaurate (0.1 mol%) to accelerate urea bond formation while suppressing side reactions .

Yield Optimization : Reported yields range from 65–85%; anhydrous conditions and inert gas (N₂/Ar) are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.